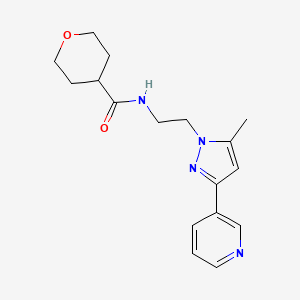

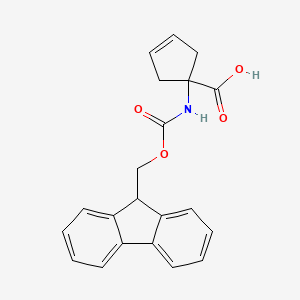

![molecular formula C18H23ClN4O2S B2934817 N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1331333-00-6](/img/structure/B2934817.png)

N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride” is a versatile chemical compound with immense potential in scientific research. It is related to a class of compounds known as thiazoles, which have been found to exhibit diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reaction progress and completion can be monitored by techniques such as thin layer chromatography .Physical And Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Isoxazole derivatives, including those synthesized from compounds related to N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride, have been explored for their potential in treating hepatic cancer and as antimicrobial agents. These compounds have demonstrated good results against hepatic cancer, comparable to the standard drug doxorubicin, especially considering their toxicity on normal cell lines. Their antimicrobial effects are also strong, indicating a potential for broad biological applications (Hassan et al., 2019).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar compounds, have shown potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives have exhibited IC(50) values less than 10 nM, indicating significant potential for cancer treatment (Deady et al., 2003).

Development of Dynamin GTPase Inhibitors

- In a focused library development of a lead compound closely related to this compound, researchers confirmed the critical role of the tertiary dimethylamino-propyl moiety in inhibiting dynamin GTPase. This research highlights the compound's potential in cellular processes, such as clathrin-mediated endocytosis, offering insights into targeted therapeutic approaches (Gordon et al., 2013).

Exploration in Central Nervous System Agents

- Derivatives of this compound have been synthesized and evaluated for their potential as central nervous system agents. These compounds, including 4-(dimethylamino) and 4-(methylamino) derivatives, exhibited notable antitetrabenazine activity, suggesting their utility in addressing CNS disorders (Martin et al., 1981).

Corrosion Inhibition Studies

- Benzothiazole derivatives related to this compound have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. These studies contribute to the understanding of how such compounds can be utilized in industrial applications to prevent material degradation (Hu et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the COX pathway, leading to anti-inflammatory effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S.ClH/c1-12-7-5-8-15-16(12)19-18(25-15)22(10-6-9-21(3)4)17(23)14-11-13(2)20-24-14;/h5,7-8,11H,6,9-10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIMTPOCNIQAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

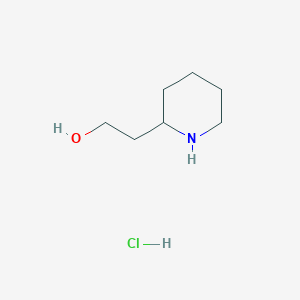

![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

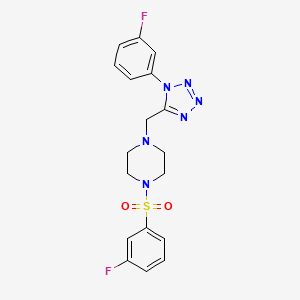

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)

![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)